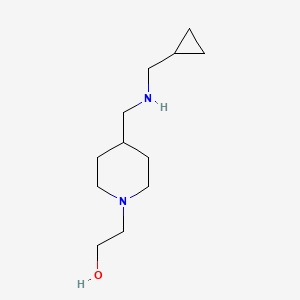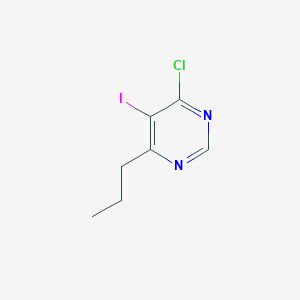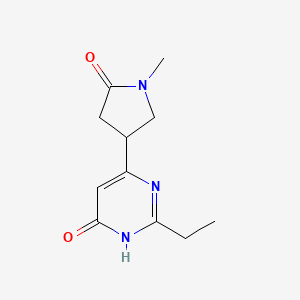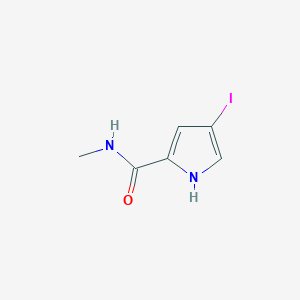
4-Iodo-N-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-N-methyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C6H6IN2O. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of an iodine atom at the 4-position and a methyl group at the nitrogen atom makes this compound unique and of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide typically involves the iodination of N-methyl-1H-pyrrole-2-carboxamide. One common method includes the reaction of N-methyl-1H-pyrrole-2-carboxamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize the efficiency and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Iod-N-methyl-1H-Pyrrol-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Iodatom kann unter geeigneten Bedingungen durch andere Nucleophile, wie z. B. Amine oder Thiole, substituiert werden.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.
Reduktionsreaktionen: Das Iodatom kann unter Verwendung von Reduktionsmitteln wie Palladium auf Kohlenstoff (Pd/C) und Wasserstoffgas zu einem Wasserstoffatom reduziert werden.
Häufige Reagenzien und Bedingungen:
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Kaliumcarbonat (K2CO3).
Oxidation: Oxidationsmittel wie m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Pd/C und Wasserstoffgas.
Hauptprodukte:
Substitution: Bildung von N-Methyl-1H-Pyrrol-2-carboxamid-Derivaten mit verschiedenen Substituenten in der 4-Position.
Oxidation: Bildung von N-Oxid-Derivaten.
Reduktion: Bildung von N-Methyl-1H-Pyrrol-2-carboxamid.
Wissenschaftliche Forschungsanwendungen
4-Iod-N-methyl-1H-Pyrrol-2-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Leitstoff in der Medikamentenfindung und -entwicklung untersucht.
Industrie: In der Entwicklung neuer Materialien und als Vorläufer bei der Synthese funktionalisierter Pyrrolderivate verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Iod-N-methyl-1H-Pyrrol-2-carboxamid hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es über seine Iod- und Carboxamid-Funktionsgruppen mit verschiedenen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren, was zu den gewünschten biologischen Effekten führt. Die genauen beteiligten Wege können je nach spezifischem Kontext und Anwendung variieren.
Ähnliche Verbindungen:
- 4-Iod-1-methyl-1H-Pyrrol-2-carbonsäure
- 4-Iod-N,N-dimethyl-1H-Pyrrol-2-carboxamid
- Methyl 4-iod-1H-Pyrrol-2-carboxylat
Vergleich: 4-Iod-N-methyl-1H-Pyrrol-2-carboxamid ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu seinen Analogen kann es unterschiedliche Reaktivitäts- und biologische Aktivitätsprofile aufweisen, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Wirkmechanismus
The mechanism of action of 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its iodine and carboxamide functional groups. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved can vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
- 4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid
- 4-Iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide
- Methyl 4-iodo-1H-pyrrole-2-carboxylate
Comparison: 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C6H7IN2O |
|---|---|
Molekulargewicht |
250.04 g/mol |
IUPAC-Name |
4-iodo-N-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H7IN2O/c1-8-6(10)5-2-4(7)3-9-5/h2-3,9H,1H3,(H,8,10) |
InChI-Schlüssel |
XECWVGLGIBTQIO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=CN1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


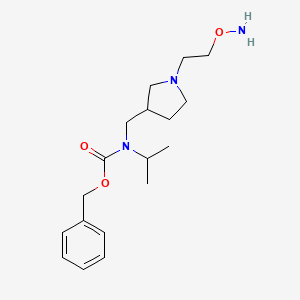
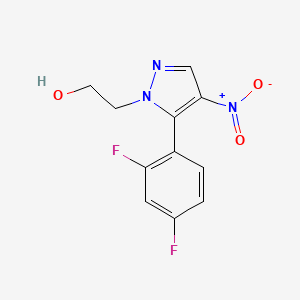
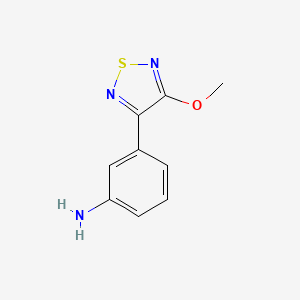

![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
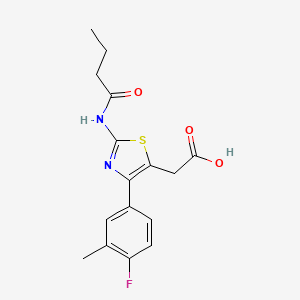
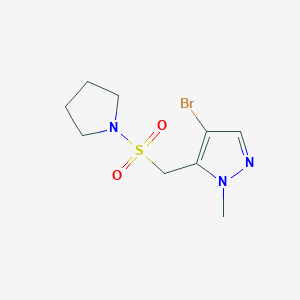

![2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B11795799.png)
